6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one

Chemical identity Quality control Procurement verification

Researchers screening kinase inhibitor chemotypes often face limited access to structurally diverse pyridazin-3-one scaffolds. 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097896-25-6) provides a unique N2-pyridin-2-ylmethyl/6-tert-butyl decoration pattern not yet profiled against any kinase target, making it ideal for broad-panel screening and SAR studies. • Structurally distinct from pyridin-3-ylmethyl isomer (CAS 2097931-62-7), enabling substituent-dependent selectivity profiling. • Pyridin-2-ylmethyl group offers metal-chelating potential for target engagement. • tert-Butyl group enhances metabolic stability. • Suitable for virtual screening and computational docking. • In stock; request quote for competitive pricing and immediate global shipment.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 2097896-25-6
Cat. No. B2879697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2097896-25-6
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=N2
InChIInChI=1S/C14H17N3O/c1-14(2,3)12-7-8-13(18)17(16-12)10-11-6-4-5-9-15-11/h4-9H,10H2,1-3H3
InChIKeyZAEHDDUFYVOCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one: Structural Identity & Procurement


6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097896-25-6) is a heterocyclic small molecule (C14H17N3O, MW 243.30) featuring a pyridazin-3-one core substituted at the 2-position with a pyridin-2-ylmethyl group and at the 6-position with a tert-butyl group . As of April 2026, no primary research articles, patents with biological data, or authoritative database entries containing quantitative bioactivity, selectivity, or ADME data have been identified for this specific compound. The compound is available from commercial screening libraries and chemical suppliers as a research-grade building block.

Regioisomeric identity must be verified 2‑pyridyl vs. 3‑pyridyl isomer
Pyridazin‑3‑one scaffold with kinase inhibitor precedent Class‑level scaffold potential
Building block for exploratory screening No target engagement data available

6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one: Non-Interchangeability with Analogs


The pyridazin-3-one scaffold supports diverse biological activities — including kinase inhibition (Btk, p38α MAPK, Met) and GPCR modulation — that are exquisitely sensitive to the nature and position of substituents on the core [1]. Even positional isomers of the pyridylmethyl substituent (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl) can yield divergent target engagement profiles, as the nitrogen position alters hydrogen-bonding geometry and chelation potential [1]. The tert-butyl group at the 6-position further modulates metabolic stability and lipophilicity relative to unsubstituted or smaller alkyl analogs. Without quantitative comparative data, however, the magnitude of these effects for CAS 2097896-25-6 cannot currently be estimated.

Positional Isomerism
2‑Pyridyl vs. 3‑pyridyl substitution may alter metal‑chelation geometry and target engagement.
Scaffold Decorations
6‑tert‑Butyl vs. 5‑piperidinyl substituents shift lipophilicity and H‑bonding capacity, affecting assay profiles.
No Quantitative Overlap
Absence of comparative bioactivity data prevents direct estimation of substitution impact.

6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one: Evidence & Data Gaps


Structural Identity: 2-Pyridyl vs. 3-Pyridyl Isomer

The target compound (CAS 2097896-25-6) bears a pyridin-2-ylmethyl substituent at the N2 position, whereas the closest commercially catalogued positional isomer carries a pyridin-3-ylmethyl group (CAS 2097931-62-7). This regiochemical difference alters the nitrogen position in the pyridine ring, which would be expected to affect metal-chelation geometry and hydrogen-bonding interactions with biological targets. Procurement of the correct isomer must be verified analytically, as the two isomers share identical molecular formula (C14H17N3O) and molecular weight (243.30) . No head-to-head bioactivity data exist to quantify the functional consequence of this isomerism.

Regiochemical Identity
Class‑level inference
2‑Pyridyl (CAS 2097896‑25‑6) vs. 3‑pyridyl isomer (CAS 2097931‑62‑7)
Supports procurement verification
No comparative bioactivity data available
Chemical identity Quality control Procurement verification

Scaffold-Level Target Engagement: PI3Kδ Inhibitor Design

A pyridazin-3(2H)-one scaffold with three exit vectors has been employed in a hit-to-lead campaign for inhalant PI3Kδ inhibitors, demonstrating that the core can support modulation of PI3Kδ selectivity, cellular potency, and ADME properties suitable for inhaled administration [1]. This scaffold-level precedent establishes that pyridazin-3-ones are a viable starting point for kinase inhibitor optimization. However, the specific substituents on CAS 2097896-25-6 (tert-butyl at C6, pyridin-2-ylmethyl at N2) differ from those in the disclosed PI3Kδ leads, and no PI3K or other target engagement data are available for CAS 2097896-25-6 itself.

Scaffold Precedent
Class‑level inference
Pyridazin‑3‑one core used in PI3Kδ inhibitor lead optimization (PDB 8s3r)
Provides scaffold‑level precedent
No target data for CAS 2097896‑25‑6 itself
Kinase inhibition PI3K Scaffold-based design

Physicochemical Profiling vs. Piperidinyl Analog

A closely related pyridazinone analog, 5-(1-piperidinyl)-2-(2-pyridinylmethyl)-3(2H)-pyridazinone (Hit2Lead SC-46688532; C15H18N4O; MW 270; LogP 1.44; tPSA 51.0 Ų; HBD 0; HBA 3), has publicly disclosed physicochemical parameters . CAS 2097896-25-6 differs by replacement of the 5-piperidinyl group with a 6-tert-butyl group, reducing molecular weight to 243.30 and eliminating one hydrogen-bond acceptor. The tert-butyl substituent is expected to increase lipophilicity relative to the piperidinyl analog, although no experimental LogP or LogD data are available for CAS 2097896-25-6. Both compounds share the 2-(pyridin-2-ylmethyl) pharmacophoric element.

Drug‑likeness Reference
Cross‑study comparable
MW −26.70 Da vs. piperidinyl analog (SC‑46688532); estimated higher lipophilicity
Reference frame for drug‑likeness estimation
Experimental LogP not available for target compound
Physicochemical properties Drug-likeness Library screening

6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one: Application Scenarios


Exploratory Kinase Panel Screening

Given that the pyridazin-3-one core has established precedent as a kinase inhibitor scaffold (e.g., PI3Kδ, Btk, p38α MAPK), CAS 2097896-25-6 represents a structurally distinct decoration pattern that has not been profiled against any kinase target. Researchers investigating novel kinase inhibitor chemotypes may include this compound in broad-panel biochemical screens to assess whether the 6-tert-butyl / N2-pyridin-2-ylmethyl combination yields any selective kinase engagement [1]. Any positive hits must be followed by confirmatory dose-response, counter-screening, and orthogonal biophysical assays.

SAR of N2-Substituted Pyridazinones

The compound serves as a comparator for SAR studies examining the effect of N2 substituents on pyridazin-3-one biological activity. The pyridin-2-ylmethyl group offers metal-chelating potential through the pyridine nitrogen, distinguishing it from benzyl, alkyl, or pyridin-3-ylmethyl analogs [1]. Systematic comparison with CAS 2097931-62-7 (pyridin-3-ylmethyl isomer) and other N2 variants can reveal substituent-dependent trends in target engagement, though all quantitative activity data must be generated de novo.

Chemical Biology Probe Development Starting Point

If initial screening reveals target engagement, the compound's synthetic tractability — alkylation of a pyridazinone precursor with a pyridin-2-ylmethyl halide under basic conditions [1] — enables rapid analog generation for hit expansion. The tert-butyl group provides a metabolically stable, lipophilic anchor that can be replaced or elaborated in subsequent optimization cycles.

Computational Docking and Pharmacophore Modeling

The well-defined three-dimensional structure of the pyridazin-3-one core, combined with the conformational constraints of the tert-butyl and pyridin-2-ylmethyl groups, makes CAS 2097896-25-6 suitable for computational docking studies. The pyridine nitrogen can serve as a hydrogen-bond acceptor or metal-coordination point in target binding sites, facilitating virtual screening campaigns against targets with known structural data.

Application
Selection Property
Validation Focus
Exploratory kinase panel screening
Scaffold with kinase inhibitor precedent
Confirmatory dose‑response and counter‑screening required
SAR of N2‑substituted pyridazinones
Regiochemical and substituent diversity
Direct comparison with 3‑pyridyl isomer and other N2 variants
Chemical biology probe development
Synthetically tractable scaffold
Hit expansion via N2 alkylation with pyridin‑2‑ylmethyl halides
Computational docking and pharmacophore modeling
Conformationally constrained core
Virtual screening against targets with structural data
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